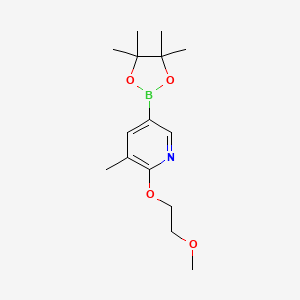

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Übersicht

Beschreibung

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a boronic ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

-

Drug Development : The compound can serve as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity.

- Case Study : Research has shown that pyridine derivatives exhibit various biological activities including anti-cancer and anti-inflammatory properties. The incorporation of the dioxaborolane unit may improve solubility and bioavailability.

- Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems.

Materials Science

- Polymer Chemistry : 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in the synthesis of advanced polymeric materials with enhanced thermal stability and mechanical properties.

- Research Insight : Polymers incorporating boron-containing compounds have shown improved properties for applications in electronics and optics.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced biological activity |

| Targeted Drug Delivery | Improved specificity and reduced side effects | |

| Materials Science | Polymer Synthesis | Enhanced thermal stability |

| Electronics and Optics | Improved mechanical properties |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The pyridine ring can also interact with various molecular targets, contributing to the compound’s overall reactivity and potential biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with similar reactivity but different substitution patterns.

2-Ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with an ethoxy group instead of a methoxyethoxy group.

Uniqueness

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of both the methoxyethoxy group and the boronic ester group allows for versatile chemical transformations and interactions with biological targets.

Biologische Aktivität

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered attention for its potential biological applications. This compound integrates a pyridine ring with a boronic ester group, which is known for its reactivity and utility in various biochemical processes. The following sections discuss its biological activity, mechanisms of action, and applications in medicinal chemistry.

Organoboron compounds like this pyridine derivative are characterized by their ability to interact with biological targets through several mechanisms:

- Reactivity : The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in designing drugs that target enzymes or receptors.

- Biochemical Pathways : These compounds are often involved in the synthesis of biologically active molecules. They can facilitate the formation of complex structures through cross-coupling reactions such as Suzuki-Miyaura coupling .

- Stimulus-Responsive Behavior : The boronic ester bond allows for the development of drug carriers that respond to changes in pH, glucose levels, or ATP concentrations within the biological environment.

Biological Activity

The biological activities of this compound include:

- Anticancer Properties : Research indicates that organoboron compounds can exhibit cytotoxic effects against various cancer cell lines. Their ability to modulate enzyme activity involved in cancer progression is a key area of investigation.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several studies have highlighted the potential use of this compound in drug development:

- Cancer Treatment : A study demonstrated that derivatives of boronic acids could inhibit proteasome activity in cancer cells, leading to apoptosis. The specific compound discussed showed enhanced selectivity for tumor cells over normal cells.

- Enzyme Inhibition : Another research effort focused on how boronic esters could act as inhibitors for serine proteases. The compound's structure was optimized to improve binding affinity and selectivity towards target enzymes involved in inflammation and cancer .

Comparative Analysis

The biological activity of this compound can be contrasted with similar organoboron compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Anticancer properties; used in drug synthesis |

| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Antimicrobial activity; enzyme inhibition |

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-11-9-12(10-17-13(11)19-8-7-18-6)16-20-14(2,3)15(4,5)21-16/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBWDUKVDXUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744535 | |

| Record name | 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354712-71-2 | |

| Record name | 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.